1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one is a compound that features a benzimidazole moiety linked to a thiophene ring via an ethanone bridge. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry . Thiophene, a sulfur-containing heterocycle, is also widely recognized for its applications in pharmaceuticals and materials science .
Preparation Methods
The synthesis of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The final step involves coupling the benzimidazole and thiophene moieties through an ethanone bridge, often using a Friedel-Crafts acylation reaction.
Chemical Reactions Analysis
1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one undergoes several types of chemical reactions:
Scientific Research Applications
1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one can be compared with other similar compounds:
Properties
CAS No. |
88422-57-5 |
---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-[5-(1-methylbenzimidazol-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H12N2OS/c1-9(17)12-7-8-13(18-12)14-15-10-5-3-4-6-11(10)16(14)2/h3-8H,1-2H3 |
InChI Key |
MXJVKRCCYNEYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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